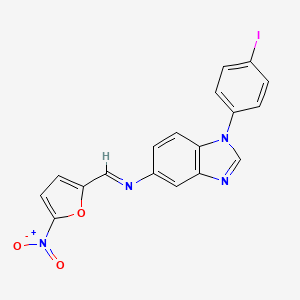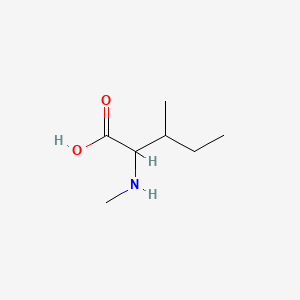![molecular formula C15H18Cl3N3O3S B11941890 Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trichloromethyl group, an isobutyrylamino group, and a thioureido linkage, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting chloroform with a suitable base, such as sodium hydroxide, under controlled conditions.
Introduction of the Isobutyrylamino Group: The next step involves the introduction of the isobutyrylamino group. This can be done by reacting the trichloromethyl intermediate with isobutyryl chloride in the presence of a base, such as pyridine.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the isobutyrylamino intermediate with thiourea under acidic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C15H18Cl3N3O3S |
|---|---|
分子量 |
426.7 g/mol |
IUPAC 名称 |
methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-8(2)11(22)20-13(15(16,17)18)21-14(25)19-10-7-5-4-6-9(10)12(23)24-3/h4-8,13H,1-3H3,(H,20,22)(H2,19,21,25) |
InChI 键 |
NQGITEXOGZPSNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
